molecular formula C2H10N2O3S B12655472 CID 44152801 CAS No. 190336-59-5

CID 44152801

Cat. No.: B12655472
CAS No.: 190336-59-5
M. Wt: 142.18 g/mol
InChI Key: VKPHXGDMABSYBT-UHFFFAOYSA-N
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Description

CID 44152801 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.

Properties

CAS No.

190336-59-5

Molecular Formula

C2H10N2O3S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C2H7NO.H3NO2S/c3-1-2-4;1-4(2)3/h4H,1-3H2;1H2,(H,2,3)

InChI Key

VKPHXGDMABSYBT-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.NS(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 44152801 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product isolation and purification using [techniques such as recrystallization or chromatography].

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: For consistent and scalable production.

    Automated systems: To monitor and control reaction parameters precisely.

Chemical Reactions Analysis

Chemical Reaction Analysis Framework

For compounds lacking direct literature, reaction analysis typically involves:

  • Synthesis Pathway Reconstruction : Identifying precursor molecules and reaction conditions.

  • Functional Group Transformations : Tracking modifications (e.g., amide formation, alkylation).

  • Structure-Activity Relationships (SAR) : Correlating structural features with biological activity.

Amide/Carbothioamide Formation

A common reaction in drug discovery involves converting carbonyl groups (e.g., carboxylic acids) to amides or thioamides. For example:

  • Reaction :

    RCOOH+NH2NH2Coupling agentsRCONHNH2\text{RCOOH} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{Coupling agents}} \text{RCONHNH}_2

    Example from : Ethyl 4-aminobenzoate reacts with hydrazine hydrate to form aroylhydrazides (e.g., 5a–5e ), which are then coupled with isocyanates/isothiocyanates to yield target compounds.

Pyrimidine Ring Construction

Pyrimidine derivatives are often synthesized via condensation reactions. For instance:

  • Reaction :

    Guanidine derivatives+Alkyl aryl ketonesBasePyrimidin-2-ylamino-benzoyl derivatives\text{Guanidine derivatives} + \text{Alkyl aryl ketones} \xrightarrow{\text{Base}} \text{Pyrimidin-2-ylamino-benzoyl derivatives}

    Example from : Ethyl 4-aminobenzoate reacts with 3-(dimethylamino)-1-arylprop-2-en-1-ones under alkaline conditions to form pyrimidine intermediates.

Biological Activity Data (By Analogy)

While CID 44152801 is not explicitly mentioned, analogous anticancer compounds exhibit measurable activity. Data from and illustrate typical reporting formats:

Compound R1 R2 X IC50 (μM)
6a 4-Pyridyln-ButylO5.32 (HepG2)
6c 4-PyridylCyclohexylO2.17 (HepG2)
6e 4-Pyridylp-TolylO1.28 (HepG2)

IC50 values from for RXRα antagonist candidates.

Critical Observations from Analogous Studies

  • Structure-Activity Relationships :

    • Bulkier R2 groups (e.g., cyclohexyl) improve potency.

    • Electron-withdrawing groups (e.g., 2,4-difluorophenyl) reduce activity.

  • Mechanism of Action :

    • Compounds like 6A inhibit RXRα transactivation and induce apoptosis .

    • Triazine-sulfonamide hybrids (e.g., from ) show MDM2-p53 interaction inhibition.

Scientific Research Applications

CID 44152801 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of specific diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 44152801 involves its interaction with specific molecular targets and pathways. It may:

    Bind to receptors: Modulating their activity and triggering downstream effects.

    Inhibit enzymes: Affecting metabolic pathways and cellular functions.

    Interact with DNA/RNA: Influencing gene expression and protein synthesis.

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